2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with the molecular formula C19H16FN3O2S This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfanyl group, and a dihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate under reflux conditions to yield the desired dihydropyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the dihydropyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- 2-{[(3-bromophenyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
Uniqueness
The presence of the fluorophenyl group in 2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide imparts unique chemical properties, such as increased stability and specific binding affinities, which distinguish it from other similar compounds. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-23-18(25)16(17(24)22-15-8-3-2-4-9-15)11-21-19(23)26-12-13-6-5-7-14(20)10-13/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMFSORJOGPGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.